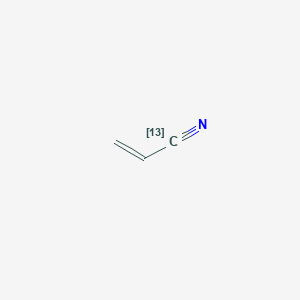

Acrylonitrile-1-13C

Vue d'ensemble

Description

Acrylonitrile-1-13C is a labeled variant of acrylonitrile, a compound that is widely used in the production of plastics, adhesives, and synthetic rubber. The 13C label at the first carbon position allows for detailed analysis of the molecular structure and the pathways of chemical reactions through techniques such as nuclear magnetic resonance (NMR) spectroscopy. This labeled compound is particularly useful in tracing the distribution of acrylonitrile in biological systems and understanding its polymerization behavior under various conditions .

Synthesis Analysis

The synthesis of acrylonitrile-1-13C involves the polymerization of labeled acrylonitrile monomers. Studies have shown that the polymerization can be carried out through solution polymerization, which results in polyacrylonitrile (PAN) with selective 13C labeling at different molecular sites. This selective labeling is crucial for the structural identification of PAN during thermal treatment, as it allows for a detailed analysis of the composition and structure of the residues formed at different temperatures .

Molecular Structure Analysis

The molecular structure of acrylonitrile-1-13C and its polymers has been extensively studied using solid-state 13C NMR spectroscopy. This technique has revealed the presence of various chemical structures created during the heat treatment process of PAN. For instance, the main chemical changes for PAN start from a cyclization reaction at relatively low temperatures, followed by an aromatization reaction to form a molecular chain composed of isolated pyridine units . Additionally, the microstructure and compositional sequence of acrylonitrile copolymers have been determined using NMR spectroscopy, providing insights into the sequence distribution and the effects of different comonomers on the polymer structure .

Chemical Reactions Analysis

The chemical reactions of acrylonitrile-1-13C have been studied in various contexts, including its copolymerization with other monomers and its behavior during thermal treatment. The sequence distribution in acrylonitrile copolymers has been analyzed by 13C NMR, revealing the influence of conversion and solvent effects on the polymerization process . The photoaddition reactions of acrylonitrile with other compounds have also been characterized, providing insights into the regio- and stereochemistry of the resulting photoadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile-1-13C polymers have been investigated through various analytical techniques. The trans/gauche ratio of backbone bonds in atactic poly(acrylonitrile) has been characterized by solid-state NMR experiments, which is important for understanding the conformation and dynamics of the polymer . The distribution of acrylonitrile in biological systems has been studied through autoradiography, highlighting its uptake in organs such as the liver, kidney, and lung . Additionally, the urinary metabolites from rodents coadministered acrylonitrile and acrylamide have been analyzed using 13C NMR spectroscopy, demonstrating the potential of this technique in elucidating the metabolism of labeled chemicals .

Applications De Recherche Scientifique

Étiquetage isotopique stable

L'Acrylonitrile-1-13C est un composé marqué par un isotope stable, ce qui signifie qu'il peut être utilisé dans divers domaines de la recherche scientifique pour l'étiquetage . Le marqueur 13C permet un suivi et une quantification précis dans divers dispositifs expérimentaux, ce qui en fait un outil précieux dans des domaines tels que la biochimie et la science de l'environnement.

Science des matériaux

En science des matériaux, l'this compound peut être utilisé dans la synthèse de polymères . Le marqueur 13C peut aider les chercheurs à suivre l'incorporation du monomère d'acrylonitrile dans la chaîne polymérique et à étudier le comportement du polymère.

Analyse environnementale

L'this compound peut être utilisé dans l'analyse environnementale . Le marqueur 13C peut être utilisé pour suivre le devenir de l'acrylonitrile dans les échantillons environnementaux, aidant les chercheurs à comprendre son impact environnemental et ses voies de dégradation.

Études métaboliques

Dans les études métaboliques, l'this compound peut être utilisé pour étudier les voies métaboliques de l'acrylonitrile . Le marqueur 13C permet de suivre précisément l'acrylonitrile à travers divers processus métaboliques.

Synthèse chimique

L'this compound peut être utilisé en synthèse chimique comme bloc de construction . Le marqueur 13C peut être utilisé pour introduire un atome 13C à une position spécifique dans le produit final, ce qui peut être utile dans les études d'élucidation structurelle.

Recherche sur les copolymères

L'this compound peut être utilisé dans la synthèse de copolymères . Par exemple, il peut être copolymérisé avec de l'acide acrylique pour produire un nouveau type de copolymère. Le marqueur 13C peut aider les chercheurs à comprendre le processus de copolymérisation et les propriétés du copolymère résultant .

Mécanisme D'action

Target of Action

The primary targets of Acrylonitrile-1-13C are the SH groups of proteins or the tripeptide glutathione , which are strongly nucleophilic centres . It also targets the respiratory tract , the central nervous system , and the cardiovascular system .

Mode of Action

Acrylonitrile-1-13C, as a directly alkylating agent, reacts via addition preferably with its targets . This interaction results in the formation of adducts such as S-(2-carboxyethyl)cysteine and N-(2-cyanoethyl)valine . The onset of the effects of Acrylonitrile-1-13C is clearly delayed due to metabolism .

Biochemical Pathways

Acrylonitrile-1-13C is metabolized by Pseudomonas chlororaphis to acrylamide , a building block for various plastic polymers . This microbial metabolism affects the pathways involved in the production of polyacrylamide polymers .

Pharmacokinetics

Acrylonitrile-1-13C is rapidly absorbed after oral, dermal, or inhalative administration and is distributed throughout the entire body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The molecular and cellular effects of Acrylonitrile-1-13C’s action include agitation , convulsions , depression , limited activity , constricted pupils , diarrhoea , hyperuresis , breathing difficulties , and even apnoea , erythema , and lacrimation . Organ changes are observed in the liver , adrenal gland , brain , and pituitary gland .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acrylonitrile-1-13C. For instance, it reacts violently with strong acids and oxidants . When heated to decomposition, it will release toxic gases . Therefore, the environment in which Acrylonitrile-1-13C is used or stored can significantly impact its effectiveness and safety.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(113C)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHHRLWOUZZQLW-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[13C]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479985 | |

| Record name | Acrylonitrile-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91628-87-4 | |

| Record name | Acrylonitrile-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91628-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

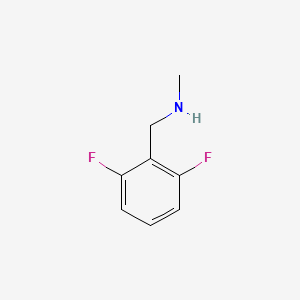

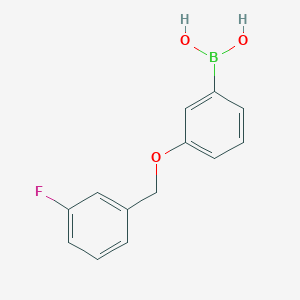

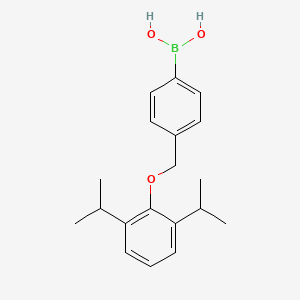

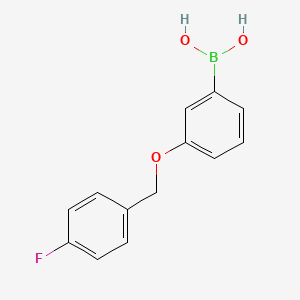

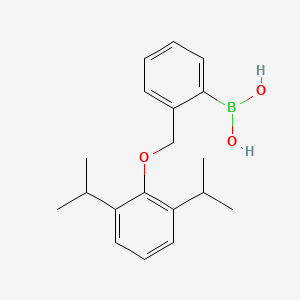

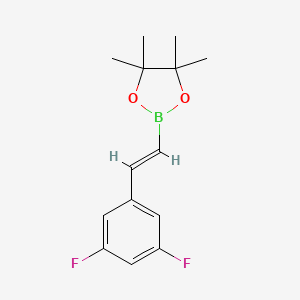

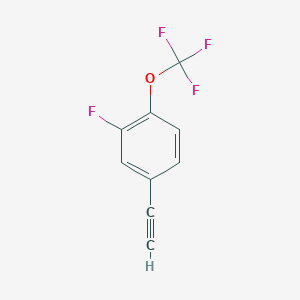

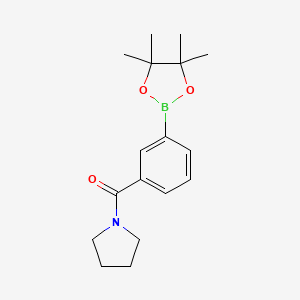

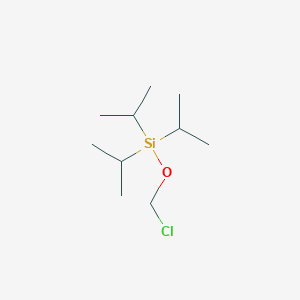

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)